5-(3(R)-(((2(R)-trans-Methyl-1,1-dioxotetrahydro-3(S)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
5-(3(R)-(((2(R)-trans-Methyl-1,1-dioxotetrahydro-3(S)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
Brand Name:
Vulcanchem
CAS No.:
169273-55-6
VCID:
VC20907052
InChI:
InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19-,21+,22+,23-,24+,25+/m1/s1
SMILES:
CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O
Molecular Formula:
C28H43N3O6S3
Molecular Weight:
613.9 g/mol
5-(3(R)-(((2(R)-trans-Methyl-1,1-dioxotetrahydro-3(S)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
CAS No.: 169273-55-6
Cat. No.: VC20907052
Molecular Formula: C28H43N3O6S3
Molecular Weight: 613.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169273-55-6 |
|---|---|
| Molecular Formula | C28H43N3O6S3 |
| Molecular Weight | 613.9 g/mol |
| IUPAC Name | [(2R,3S)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19-,21+,22+,23-,24+,25+/m1/s1 |
| Standard InChI Key | SSAWLODCPROYGG-JJEHWUSNSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
| SMILES | CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
| Canonical SMILES | CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
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